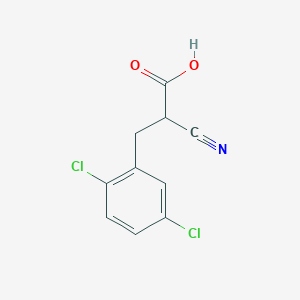

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2NO2 |

|---|---|

Molecular Weight |

244.07 g/mol |

IUPAC Name |

2-cyano-3-(2,5-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C10H7Cl2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15) |

InChI Key |

XPFAEYGQQNHODO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C#N)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely reported method for synthesizing 2-cyano-3-(2,5-dichlorophenyl)propionic acid involves a two-step process :

- Condensation : 2,5-Dichlorobenzaldehyde reacts with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form an α-cyano cinnamate ester intermediate.

- Hydrolysis : The ester intermediate undergoes acidic hydrolysis (e.g., HCl) to yield the final carboxylic acid.

The reaction proceeds via a Knoevenagel mechanism , where the base deprotonates the active methylene group of ethyl cyanoacetate, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated nitrile ester, which is hydrolyzed to the acid.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Base | Sodium ethoxide | 85–90 | |

| Solvent | Ethanol (reflux) | 88 | |

| Temperature | 80–85°C (condensation) | 90 | |

| Hydrolysis Agent | 6M HCl | 95 |

Notable Observations :

- Substituting sodium ethoxide with weaker bases (e.g., piperidine) reduces yield to 70–75%.

- Prolonged hydrolysis (>4 hours) leads to decarboxylation side products.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to:

- Minimize side reactions via precise temperature control.

- Reduce reaction time from 6 hours (batch) to 30 minutes.

- Achieve consistent yields >90% with automated purification.

Case Study : A pilot plant using a tubular flow reactor (residence time: 15 minutes, 100°C) reported a 92% yield of the ester intermediate, followed by 94% conversion to the acid.

Alternative Synthetic Routes

Cyanide-Mediated Synthesis

A patent (EP1264823A1) describes a cyanide-based method for analogous dicyanopropionates:

- Cyanoacetate Activation : Ethyl cyanoacetate reacts with sodium cyanide and paraformaldehyde in 2-methoxyethanol.

- Aryl Coupling : The intermediate is treated with 2,5-dichlorophenyl diazonium salt.

- Cyclization : Base-mediated cyclization yields the target compound.

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyanoacetate Activation | 0–40°C, 6 hours | 80 |

| Aryl Coupling | pH 2, ice-cooling | 75 |

| Cyclization | NH₃, room temperature | 85 |

Limitations : Requires handling toxic cyanide salts and diazonium intermediates, complicating large-scale adoption.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Knoevenagel | Simple, high yield | Batch processing | 90 |

| Continuous Flow | Scalable, efficient | High capital cost | 92 |

| Cyanide-Mediated | Versatile intermediates | Toxic reagents | 80 |

Key Insight : The Knoevenagel method remains the gold standard for laboratory synthesis, while continuous flow processes dominate industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: The cyano group can be reduced to form amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2,5-dichlorobenzoic acid.

Reduction: Formation of 2-amino-3-(2,5-dichlorophenyl)propionic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,5-dichlorophenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dichlorophenylpropionic Acid Derivatives

Key structural analogs and their differences are summarized below:

¹ Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .

² Formula inferred from analogs; exact data unavailable.

Key Observations:

- Electron-Withdrawing Effects: The cyano group in the target compound likely lowers its pKa compared to non-cyano analogs (e.g., 3-(2,5-dichlorophenyl)propanoic acid) due to increased acidity .

- Halogenation Impact: Full 2,5-dichlorination on the phenyl ring enhances lipophilicity and may improve membrane permeability in biological systems compared to mono-chlorinated analogs .

Physicochemical Properties

Limited data exist for the target compound, but trends from analogs suggest:

- Melting Point: Expected to exceed 100°C (cf. 137–138°C for 2-(2,5-dichlorophenoxy)propionic acid ).

- Solubility: Lower aqueous solubility than acetic acid derivatives due to the longer propionic chain and cyano group.

- Stability : Halogenated aromatic rings generally confer thermal stability but may increase photodegradation risks.

Biological Activity

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid (CDCPA) is an organic compound with the molecular formula C10H7Cl2NO2. It is characterized by a cyano group and a dichlorophenyl moiety, which contribute to its unique biological properties. Recent studies have indicated that CDCPA exhibits significant antimicrobial and anticancer activities, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of CDCPA is crucial for its biological activity. The presence of the cyano group enhances its reactivity, allowing it to participate in various biochemical interactions. The dichlorophenyl group affects its lipophilicity and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C10H7Cl2NO2 |

| Molecular Weight | 232.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

CDCPA's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular targets. The cyano group can engage in nucleophilic addition reactions, while the dichlorophenyl moiety enhances binding to target proteins or enzymes.

- Antimicrobial Activity : CDCPA has demonstrated effectiveness against various bacterial strains, potentially through inhibition of cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that CDCPA may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Studies

A study evaluating the antimicrobial properties of CDCPA reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, especially against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Studies

In vitro studies have shown that CDCPA can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 30 µM

- HT-29: 25 µM

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of CDCPA as a topical agent for treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : Another study investigated the use of CDCPA in combination with conventional chemotherapy agents. The combination therapy exhibited enhanced cytotoxic effects in vitro, suggesting a potential for improved therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.